Mcl-1 Inhibitory Activity: TW-37 vs. ABT-737 and ABT-263 (Navitoclax)
TW-37 demonstrates potent Mcl-1 inhibition (Ki = 260 nM) under identical fluorescence polarization assay conditions using Bid-FAM/Bid-FITC peptides, whereas ABT-737 exhibits no measurable Mcl-1 binding (Ki > 20,000 nM) and ABT-263 shows only weak Mcl-1 affinity (Ki = 550 nM) [1][2]. The Mcl-1 inhibitory activity of TW-37 represents a >77-fold improvement over ABT-737 and a 2.1-fold improvement over ABT-263 [1]. Co-immunoprecipitation experiments further confirm that TW-37 disrupts heterodimer formation between pro-apoptotic proteins and anti-apoptotic targets in the order Mcl-1 > Bcl-2 >> Bcl-xL [3].
| Evidence Dimension | Mcl-1 binding affinity (Ki) |
|---|---|
| Target Compound Data | 260 nM |
| Comparator Or Baseline | ABT-737: >20,000 nM; ABT-263 (Navitoclax): 550 nM |
| Quantified Difference | >77-fold more potent than ABT-737; 2.1-fold more potent than ABT-263 |
| Conditions | Fluorescence polarization assay using Bid-FAM/Bid-FITC peptide; recombinant Mcl-1 protein |
Why This Matters
Mcl-1 upregulation is a primary resistance mechanism to Bcl-2-selective agents such as ABT-199 (venetoclax) and ABT-737; TW-37's dual Bcl-2/Mcl-1 inhibition profile addresses a documented escape pathway that limits the efficacy of Mcl-1-sparing inhibitors.
- [1] Vogler M, Dinsdale D, Dyer MJS, Cohen GM. Table 1: Affinity of Bcl-2 inhibitors for antiapoptotic Bcl-2 family members. Cell Death Differ. 2009;16(3):360-367. View Source
- [2] National Center for Biotechnology Information. Table 1: Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members. Probe Reports from the NIH Molecular Libraries Program. 2010. View Source
- [3] Mohammad RM, Goustin AS, Aboukameel A, et al. Preclinical studies of TW-37, a new nonpeptidic small-molecule inhibitor of Bcl-2, in diffuse large cell lymphoma xenograft model reveal drug action on both Bcl-2 and Mcl-1. Clin Cancer Res. 2007;13(7):2226-2235. View Source
